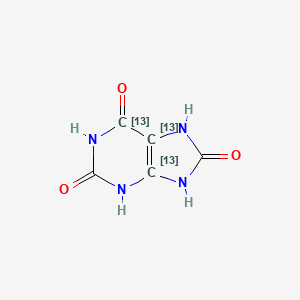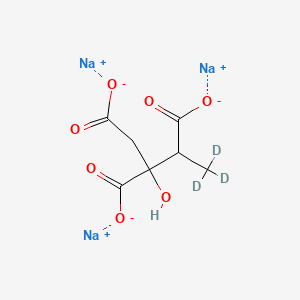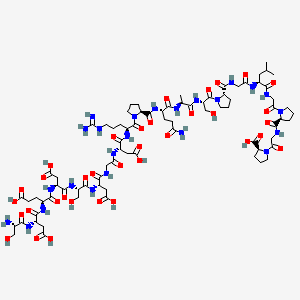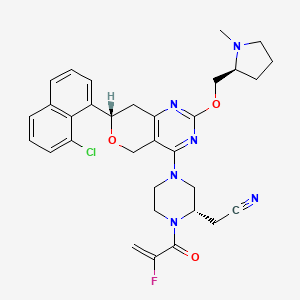
7,9-dihydro-3H-purine-2,6,8-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 7,9-dihydro-3H-purine-2,6,8-trione can be achieved through various synthetic routes. One common method involves the oxidation of xanthine by the enzyme xanthine oxidase . Another method includes the suspension of dried chicken manure in water, followed by the addition of calcium hydroxide, and subsequent pH adjustments with nitric acid to precipitate the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chemical synthesis techniques that ensure high purity and yield. The compound is typically produced in large quantities for use in various applications, including pharmaceuticals and biochemical research .
化学反応の分析
Types of Reactions
7,9-dihydro-3H-purine-2,6,8-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form allantoin in the presence of uricase.
Reduction: Reduction reactions can convert the compound into various derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like uricase and reducing agents for specific transformations . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from the reactions of this compound include allantoin, various purine derivatives, and substituted oxopurines .
科学的研究の応用
7,9-dihydro-3H-purine-2,6,8-trione has a wide range of scientific research applications:
Chemistry: It is used as a standard for calibrating analytical instruments and studying purine metabolism.
Biology: The compound is studied for its role in purine metabolism and its effects on biological systems.
Medicine: Uric acid levels are measured to diagnose and monitor conditions like gout and kidney stones.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays.
作用機序
The mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trione involves its role as a product of purine metabolism. The enzyme xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . Uric acid acts as a scavenger of free radicals and has been shown to prevent inflammatory cell invasion in certain conditions .
類似化合物との比較
Similar Compounds
1,3-dimethyluric acid:
Allantoin: A product of uric acid oxidation, allantoin has different chemical properties and biological roles.
Uniqueness
7,9-dihydro-3H-purine-2,6,8-trione is unique due to its role as the end product of purine metabolism in humans and its involvement in various physiological and pathological processes . Its ability to act as a free radical scavenger and its diagnostic significance in medical conditions like gout and kidney stones further highlight its importance .
特性
分子式 |
C5H4N4O3 |
|---|---|
分子量 |
171.09 g/mol |
IUPAC名 |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i1+1,2+1,3+1 |
InChIキー |
LEHOTFFKMJEONL-VMIGTVKRSA-N |
異性体SMILES |
C1(=O)N[13C]2=[13C](N1)NC(=O)N[13C]2=O |
正規SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)

![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)


![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)


![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

